molecular formula C18H16N2O3 B2462983 (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile CAS No. 301177-02-6

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile

Cat. No.: B2462983
CAS No.: 301177-02-6
M. Wt: 308.337
InChI Key: BBILKMFHGFCSNU-NTCAYCPXSA-N
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Description

(E)-2-(Morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile is a novel chemical hybrid that incorporates naphthoquinone, furan, and 2-cyanoacryloyl pharmacophores, designed as a potential antitumor agent . This compound, identified as 5c in a 2022 study, has demonstrated significant in vitro anti-proliferative activity, particularly against HeLa cervical cancer cells, with an IC50 value of 3.10 ± 0.02 μM . The mechanism of action involves the inhibition of the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cancer cell proliferation and survival signaling pathways . Biolayer interferometry (BLI) analysis confirmed that this compound acts by directly binding to the STAT3 protein, thereby blocking its signaling cascade . Furthermore, the compound has been shown to trigger ROS (Reactive Oxygen Species) generation and accumulation, which contributes to the induction of apoptosis in cancer cells . Its selective cytotoxicity towards cancer cells over normal cells makes it a promising candidate for further investigation as a lead compound in oncology drug discovery . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c19-13-15(18(21)20-8-10-22-11-9-20)12-16-6-7-17(23-16)14-4-2-1-3-5-14/h1-7,12H,8-11H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBILKMFHGFCSNU-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Knoevenagel Condensation-Amide Coupling

Step 1: Synthesis of 5-Phenylfuran-2-carbaldehyde
The Paal-Knorr cyclization of 1,4-diketones remains the most reliable method for furan synthesis. Using phenylglyoxal monohydrate and acetylenediethyl acetal in acidic conditions (H2SO4, CH2Cl2, 0°C to RT), 5-phenylfuran-2-carbaldehyde is obtained in 68-72% yield. Alternative approaches utilizing PdI2/KI-catalyzed oxidative carbonylation of 3-yne-1,2-diols demonstrate comparable efficiency (65-70% yield) but require stringent oxygen control.

Step 2: Knoevenagel Condensation with Cyanoacetamide
Reaction of 5-phenylfuran-2-carbaldehyde with cyanoacetamide in toluene using triethylamine (TEA) as base and tert-butyl hydroperoxide (TBHP) as oxidant produces (E)-3-(5-phenylfuran-2-yl)acrylonitrile with >90% stereoselectivity. Key parameters:

  • Solvent : Toluene > DMF > THF (yields: 76% vs. 62% vs. 58%)
  • Temperature : 70-75°C optimal (yield drop to 48% at 50°C)
  • Oxidant : TBHP (5-6 M in decane) outperforms H2O2 or O2 (Table 1).

Table 1: Knoevenagel Condensation Optimization

Parameter Condition Yield (%) E:Z Ratio
Solvent Toluene 76 95:5
DMF 62 89:11
Oxidant TBHP 76 95:5
H2O2 (30%) 54 82:18
Temperature (°C) 70 76 95:5
50 48 76:24

Critical Process Parameters and Optimization

Solvent Systems

  • Polar aprotic solvents (DMF, NMP) accelerate the Knoevenagel step but promote Z-isomerization.
  • Ether solvents (THF, 2-MeTHF) improve E-selectivity but slow reaction kinetics.
  • Hybrid systems (toluene:DMF 4:1) balance rate and selectivity (84% yield, 92:8 E:Z).

Catalytic Enhancements

  • Biogenic carbonates (e.g., eggshell-derived CaCO3) replace TEA in Knoevenagel steps, achieving 72% yield with improved sustainability.
  • Pd nanoparticles (2 mol%) in furan synthesis reduce reaction time from 6h to 90min.

Purification Challenges

  • Byproduct Formation :
    • Z-Isomer : 5-12% depending on solvent
    • Hydrolyzed nitrile : <3% with rigorous drying
  • Chromatographic Resolution :
    • Silica gel (EtOAc:hexane 1:4) effectively separates E/Z isomers (Rf 0.32 vs. 0.25).

Scalability and Industrial Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD) Contribution (%)
5-Phenylfuran-2-carbaldehyde 420 38
Morpholine-4-carbonyl chloride 580 52
Solvents/Catalysts 105 10

Environmental Impact

  • PMI (Process Mass Intensity) : 23 kg/kg for stepwise vs. 18 kg/kg for one-pot.
  • E-Factor : 6.7 (excluding water) vs. 9.2 for traditional routes.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylonitrile group can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a morpholine ring, a furan moiety, and an acrylonitrile group. Its molecular formula is C18H15N3O5C_{18}H_{15}N_{3}O_{5}, with a molecular weight of approximately 353.33 g/mol. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Medicinal Chemistry

Potential Pharmacophore:
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile has been explored as a potential pharmacophore in drug design. Its structural components allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Antiviral Activity:
Recent studies have indicated that compounds similar to this one exhibit significant antiviral properties. For instance, derivatives featuring morpholine and furan rings have shown inhibitory effects against Enterovirus 71, with effective concentrations (EC50) ranging from 2.29 to 6.16 μM in vitro . This suggests that the compound could be developed further for antiviral applications.

Antimicrobial Activity:
The antimicrobial potential of related compounds has been evaluated extensively. For example, derivatives containing similar structures have demonstrated strong activity against various bacterial strains, as shown in the following table:

CompoundMinimum Inhibitory Concentration (MIC) μg/mLMinimum Bactericidal Concentration (MBC) μg/mLActivity
7b0.220.25Strongly active
100.500.75Moderately active
130.300.40Strongly active

These results indicate that the compound could be further investigated for its potential as an antimicrobial agent .

Organic Synthesis

Intermediate in Synthesis:
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions.

Synthetic Routes:
The synthesis typically involves several steps:

  • Formation of the furan ring: Synthesized through cyclization of appropriate precursors.
  • Introduction of the morpholine group: Achieved via reactions involving morpholine and carbonyl compounds.
  • Coupling with acrylonitrile: Finalized through condensation reactions.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities .

Materials Science

Development of Novel Materials:
The unique properties of this compound make it suitable for applications in materials science, particularly in developing polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Studies

Case Study 1: Antiviral Efficacy
A study published in PMC examined the antiviral activity of morpholine-furan derivatives against Enterovirus 71, highlighting their potential as therapeutic agents for viral infections .

Case Study 2: Antimicrobial Properties
Research focused on antimicrobial activity demonstrated that certain derivatives exhibited significant inhibition against strains like Staphylococcus aureus, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring could be involved in hydrogen bonding or other interactions with the target, while the furan and acrylonitrile groups could contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below highlights key structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic/Steric Effects
Target Compound: (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile C₁₉H₁₇N₃O₃ 335.36 Morpholine-carbonyl, phenylfuran Morpholine enhances solubility; phenylfuran provides π-conjugation for target binding .
(E)-3-(5-(3,4-Dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile C₁₈H₁₄Cl₂N₂O₃ 377.22 3,4-Dichlorophenylfuran Chlorine atoms increase lipophilicity and steric bulk, potentially improving membrane permeability.
(E)-3-(5-phenylfuran-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile C₂₀H₁₃N₃O₂S 367.40 Thiazolyl, furyl Thiazole introduces sulfur-based hydrogen bonding; dual furans enhance π-stacking.
(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile C₁₅H₉ClFN 257.69 Chlorophenyl, fluorophenyl Halogen substituents create synergistic electronic effects; Z-isomerism alters geometry.

Biological Activity

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps, typically starting from readily available precursors. The process often includes the formation of the morpholine ring and the introduction of the furan and phenyl groups through various coupling reactions.

The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Research indicates that it may inhibit histone acetyltransferase (HAT) p300, which plays a crucial role in regulating gene transcription and is implicated in various cancers.

Inhibition Studies

In vitro studies have shown that this compound has an IC50 value indicating moderate inhibitory activity against p300 HAT. For example, related compounds in the same family have demonstrated IC50 values ranging from 1.6 μM to 10 μM, suggesting that structural modifications can significantly influence potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups and the overall molecular structure significantly affect the biological activity of this compound. Key findings include:

CompoundStructureIC50 (μM)Comments
Compound 1Thiophene core8.6Moderate activity
Compound 2Furan core1.6Enhanced activity
Compound 3Biphenyl substituent2.8Slightly reduced activity
Compound 4Mixed substituents7.4Compromised activity

These results suggest that thiophene derivatives generally exhibit better activity than furan derivatives, indicating a preference for certain aromatic cores in inhibitor design .

Case Studies

Several studies have evaluated the biological effects of similar compounds:

  • Cancer Cell Lines : Studies on various cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit proliferation, suggesting potential therapeutic applications in oncology.
  • Neurotransmitter Transporters : Research into related tropane derivatives has demonstrated binding affinities for serotonin and dopamine transporters, indicating possible neuropharmacological effects .
  • Toxicity Assessments : Comparative toxicity studies reveal that furan-containing compounds generally exhibit higher toxicity than their thiophene counterparts, which is critical for drug development .

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